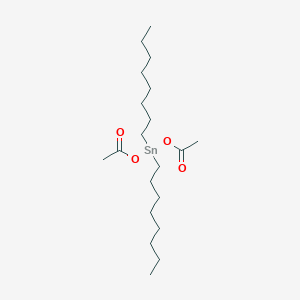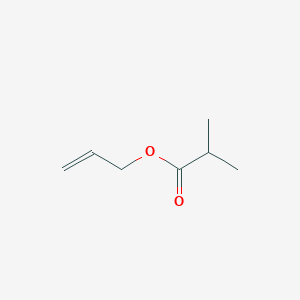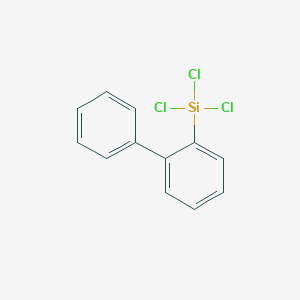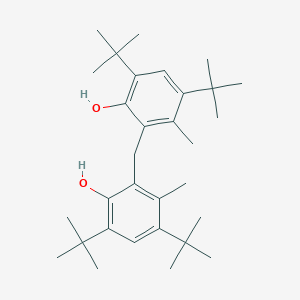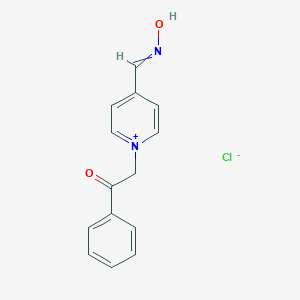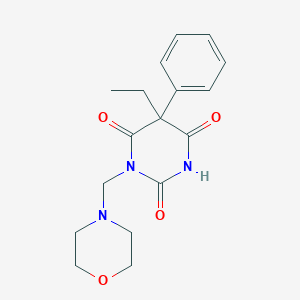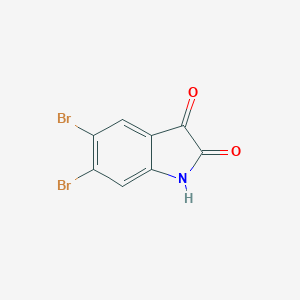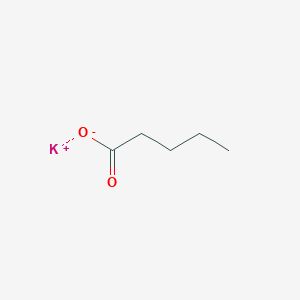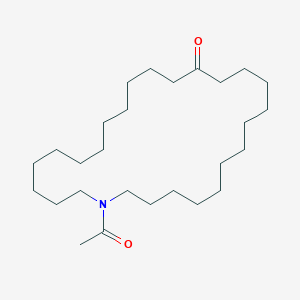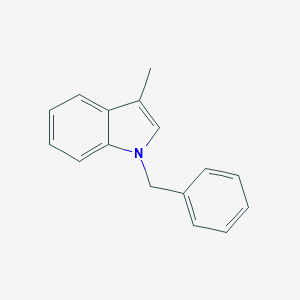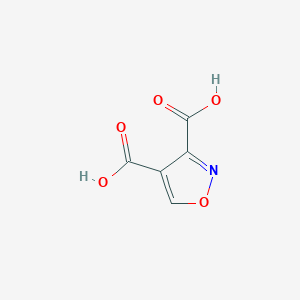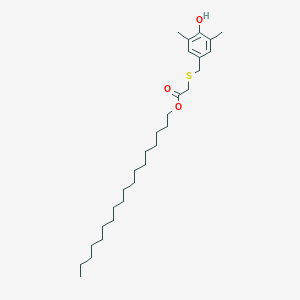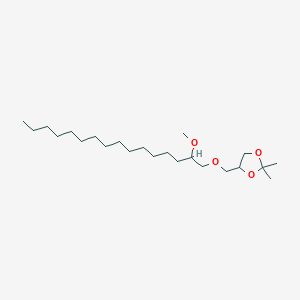
4-(2-Methoxyhexadecoxymethyl)-2,2-dimethyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxyhexadecoxymethyl)-2,2-dimethyl-1,3-dioxolane, also known as MTHDMD, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTHDMD is a derivative of dioxolane, a cyclic ether that is commonly used as a solvent and a reagent in organic chemistry. The unique structure of MTHDMD makes it a promising candidate for various biomedical applications, including drug delivery, gene therapy, and tissue engineering.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyhexadecoxymethyl)-2,2-dimethyl-1,3-dioxolane is not fully understood, but it is believed to involve the formation of stable nanoparticles that can effectively encapsulate drugs and genes. The nanoparticles can then be targeted to specific cells or tissues, where they can release the encapsulated drugs or genes. 4-(2-Methoxyhexadecoxymethyl)-2,2-dimethyl-1,3-dioxolane nanoparticles have been shown to have high stability and biocompatibility, which makes them ideal for drug delivery and gene therapy applications.
Biochemical and Physiological Effects:
4-(2-Methoxyhexadecoxymethyl)-2,2-dimethyl-1,3-dioxolane has been shown to have minimal toxicity and low immunogenicity, making it a promising candidate for biomedical applications. The nanoparticles formed by 4-(2-Methoxyhexadecoxymethyl)-2,2-dimethyl-1,3-dioxolane have been shown to have high stability and biocompatibility, which allows for efficient drug delivery and gene therapy. 4-(2-Methoxyhexadecoxymethyl)-2,2-dimethyl-1,3-dioxolane nanoparticles have also been shown to have a prolonged circulation time in the bloodstream, which can improve the efficacy of drug delivery.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(2-Methoxyhexadecoxymethyl)-2,2-dimethyl-1,3-dioxolane is its ability to form stable and biocompatible nanoparticles, which can encapsulate various drugs and genes. This allows for more efficient and targeted drug delivery, which can improve the efficacy of drugs and reduce side effects. However, one limitation of 4-(2-Methoxyhexadecoxymethyl)-2,2-dimethyl-1,3-dioxolane is its complex synthesis method, which can be time-consuming and expensive. Additionally, the stability and efficacy of 4-(2-Methoxyhexadecoxymethyl)-2,2-dimethyl-1,3-dioxolane nanoparticles can be affected by various factors, including pH, temperature, and storage conditions.
Future Directions
There are several future directions for the research and development of 4-(2-Methoxyhexadecoxymethyl)-2,2-dimethyl-1,3-dioxolane. One potential application is in the field of tissue engineering, where 4-(2-Methoxyhexadecoxymethyl)-2,2-dimethyl-1,3-dioxolane nanoparticles could be used to deliver growth factors and other bioactive molecules to promote tissue regeneration. Another potential application is in the field of cancer therapy, where 4-(2-Methoxyhexadecoxymethyl)-2,2-dimethyl-1,3-dioxolane nanoparticles could be used to deliver targeted anticancer agents to tumor cells. Additionally, further research is needed to optimize the synthesis method and improve the stability and efficacy of 4-(2-Methoxyhexadecoxymethyl)-2,2-dimethyl-1,3-dioxolane nanoparticles.
Synthesis Methods
The synthesis of 4-(2-Methoxyhexadecoxymethyl)-2,2-dimethyl-1,3-dioxolane involves a multi-step process that includes the reaction of 2,2-dimethyl-1,3-dioxolane with hexadecyl bromide in the presence of a base, followed by the methylation of the resulting product with sodium hydride and methoxyacetic acid. The final product is purified by column chromatography to obtain pure 4-(2-Methoxyhexadecoxymethyl)-2,2-dimethyl-1,3-dioxolane. This synthesis method has been optimized and modified by various researchers to improve the yield and purity of the product.
Scientific Research Applications
4-(2-Methoxyhexadecoxymethyl)-2,2-dimethyl-1,3-dioxolane has been extensively studied for its potential applications in drug delivery and gene therapy. The unique structure of 4-(2-Methoxyhexadecoxymethyl)-2,2-dimethyl-1,3-dioxolane allows it to form stable and biocompatible nanoparticles, which can encapsulate various drugs and genes. These nanoparticles can then be targeted to specific cells or tissues, allowing for more efficient and targeted drug delivery. 4-(2-Methoxyhexadecoxymethyl)-2,2-dimethyl-1,3-dioxolane nanoparticles have been shown to be effective in delivering various drugs, including anticancer agents, antibiotics, and anti-inflammatory drugs.
properties
CAS RN |
16725-39-6 |
|---|---|
Product Name |
4-(2-Methoxyhexadecoxymethyl)-2,2-dimethyl-1,3-dioxolane |
Molecular Formula |
C23H46O4 |
Molecular Weight |
386.6 g/mol |
IUPAC Name |
4-(2-methoxyhexadecoxymethyl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C23H46O4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24-4)18-25-19-22-20-26-23(2,3)27-22/h21-22H,5-20H2,1-4H3 |
InChI Key |
HBHRBNYVSMFUNC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC(COCC1COC(O1)(C)C)OC |
Canonical SMILES |
CCCCCCCCCCCCCCC(COCC1COC(O1)(C)C)OC |
synonyms |
4-[[(2-Methoxyhexadecyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



